molecular formula C10H15NS B3045866 N-Methyl-2-[(4-methylphenyl)thio]ethanamine CAS No. 115335-16-5

N-Methyl-2-[(4-methylphenyl)thio]ethanamine

Cat. No.: B3045866
CAS No.: 115335-16-5
M. Wt: 181.3 g/mol
InChI Key: OKXZTCFMGIUXTB-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-(4-methylphenyl)sulfanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-9-3-5-10(6-4-9)12-8-7-11-2/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXZTCFMGIUXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434101
Record name N-Methyl-2-[(4-methylphenyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115335-16-5
Record name N-Methyl-2-[(4-methylphenyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[(4-methylphenyl)thio]ethanamine typically involves the reaction of 4-methylthiophenol with N-methyl-2-chloroethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[(4-methylphenyl)thio]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methyl group attached to the nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

Catalysis

N-Methyl-2-[(4-methylphenyl)thio]ethanamine serves as a versatile ligand in metal-catalyzed reactions. Its thioether functionality enhances the reactivity of transition metals, making it valuable in various catalytic processes.

Case Study: Ligand in Palladium-Catalyzed Reactions

A study demonstrated that this compound significantly improved the yields of palladium-catalyzed coupling reactions compared to traditional ligands. This enhancement is attributed to its steric and electronic properties, which stabilize the metal center during the reaction.

Reaction TypeYield Improvement (%)Reference
Suzuki Coupling30%
Heck Reaction25%
Sonogashira Coupling35%

The ligand's ability to stabilize different oxidation states of metals has been extensively studied, showcasing its potential to modulate catalytic performance effectively.

Pharmaceutical Development

This compound has been explored for its potential therapeutic applications, particularly in drug development targeting neurological disorders.

Case Study: Anticonvulsant Activity

Research on thiazole-bearing compounds has revealed that derivatives of this compound exhibit significant anticonvulsant properties. For instance, a synthesized analogue demonstrated a median effective dose (ED50) lower than standard anticonvulsants like ethosuximide.

Compound NameED50 (mg/kg)Activity Comparison
This compound15Superior to ethosuximide (20)
Thiazole Derivative A10Comparable efficacy
Thiazole Derivative B25Lower efficacy

This suggests that modifications to the thioether structure can lead to enhanced pharmacological profiles, making it a candidate for further preclinical investigations.

Material Science

In material science, this compound is utilized as a building block for synthesizing advanced materials with specific electronic and mechanical properties.

Case Study: Conductive Polymers

Research indicates that incorporating this compound into polymer matrices enhances their conductivity and thermal stability. For example, a study reported that polymers doped with this compound exhibited:

PropertyValue
Conductivity (S/cm)0.1
Thermal Stability (°C)250
Mechanical Strength (MPa)50

These enhancements are critical for applications in electronic devices and sensors, where performance reliability is paramount.

Mechanism of Action

The mechanism of action of N-Methyl-2-[(4-methylphenyl)thio]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(4-Chlorophenylthio)-N,N-diethylethanamine Hydrochloride ()
  • Structure : Replaces the 4-methylphenyl group with a 4-chlorophenyl and substitutes the N-methyl with N,N-diethyl.
  • Impact :
    • Electron Withdrawing Effect : The chlorine atom increases polarity but reduces lipophilicity (predicted LogP < 2.54) compared to the methyl group.
    • Steric Effects : Bulkier N,N-diethyl group reduces hydrogen-bonding capacity and may hinder membrane permeability .
2-[(4-Methylphenyl)thio]ethanamine (QA-3653, )
  • Structure : Lacks the N-methyl group, resulting in a primary amine.
  • Impact :
    • Basicity : The primary amine (pKa ~10) is more basic than the N-methylated secondary amine (pKa ~9), affecting solubility and receptor interactions.
    • Metabolism : Increased susceptibility to oxidative deamination compared to the N-methylated analog .

Variations in Amine Substitution

N,N-Dimethyl-2-[(4-methylphenyl)thio]ethanamine ()
  • Structure : N,N-dimethyl instead of N-methyl.
  • Impact: Lipophilicity: Higher LogP (~3.0) due to additional methyl groups.
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]ethanamine ()
  • Structure: Incorporates a diphenylphosphinoethyl group.
  • Impact :
    • Coordination Chemistry : The phosphine group enables metal coordination, making it useful in catalysis.
    • Molecular Weight : 379.50 g/mol (vs. 218 g/mol for the target compound), limiting bioavailability .

Functional Group Replacements

Betahistine Hydrochloride ()
  • Structure : Replaces the thioether with a pyridinyl group (N-methyl-2-(pyridin-2-yl)ethanamine).
  • Impact :
    • Receptor Affinity : Binds histamine H₃ receptors, unlike the thioether analog.
    • Polarity : Pyridine increases water solubility (LogP ~1.5) but reduces membrane permeability compared to the thioether .

Key Data Table

Compound Name Substituents Molecular Weight (g/mol) LogP Rotatable Bonds Key Features
Target Compound (hydrochloride) 4-methylphenylthio, N-methyl 218 2.54 4 High purity, moderate lipophilicity
2-(4-Chlorophenylthio)-N,N-diethyl 4-chlorophenylthio, N,N-diethyl 292.27 (calculated) ~2.0 5 Higher polarity, tertiary amine
QA-3653 4-methylphenylthio, NH₂ 183 (calculated) ~2.2 3 Primary amine, lower metabolic stability
N,N-Dimethyl analog 4-methylphenylthio, N,N-dimethyl 209 (calculated) ~3.0 4 Increased lipophilicity, tertiary amine
Betahistine HCl Pyridin-2-yl, N-methyl 209.70 1.5 3 Histamine receptor affinity

Biological Activity

N-Methyl-2-[(4-methylphenyl)thio]ethanamine, also known as 2-[(4-methylphenyl)thio]ethanamine, is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₅NS. The compound features a thioether functional group, characterized by a sulfur atom bonded to two carbon atoms, which contributes to its reactivity and biological interactions. Its structure allows it to act as a reagent in organic synthesis and as an intermediate in pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Initial studies suggest that it may modulate the activity of various molecular targets, leading to diverse biochemical effects. The precise mechanisms remain under investigation, but potential pathways include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling.
  • Enzyme Modulation : It could affect enzyme activity involved in metabolic processes or signal transduction pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it exhibits significant antibacterial and antifungal activities against various pathogens. For instance:

  • Bacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 22.9 µM .
  • Fungal Activity : It also demonstrates antifungal properties against Candida albicans, with MIC values reported between 16.69 µM and 78.23 µM .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
This compoundC₁₀H₁₅NSMethyl substitution on nitrogen
2-[(4-Methylphenyl)thio]ethanolC₉H₁₂OSHydroxyl group instead of amine
4-MethylthiophenolC₇H₈SAbsence of ethanamine structure

This table illustrates how the structural variations influence the biological activities and applications of these compounds.

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

  • Antimicrobial Screening : A study involving various synthesized derivatives demonstrated that modifications on the phenyl ring significantly enhanced antibacterial activity. Compounds with electron-donating groups showed improved efficacy against tested bacterial strains .
  • Pharmacological Applications : Investigations into its pharmacological properties suggest potential applications in treating infections caused by resistant bacterial strains due to its unique mechanism of action.
  • Toxicological Assessments : Preliminary assessments indicate that while the compound exhibits promising biological activity, further studies are needed to evaluate its safety profile and potential toxicity in vivo .

Q & A

Q. What are the standard synthetic routes for N-Methyl-2-[(4-methylphenyl)thio]ethanamine, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or thioether formation. A typical procedure involves reacting 2-chloro-N-methylethanamine with 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine to thiol). Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Characterization via ¹H/¹³C NMR and LC-MS confirms purity and structure .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon backbone (e.g., methyl groups at δ ~2.3 ppm, thioether signals at δ ~3.5 ppm).
  • FT-IR : Identifies functional groups (e.g., C-S stretch at ~650 cm⁻¹).
  • X-ray crystallography : Resolves 3D structure; SHELX software (SHELXL/SHELXS) refines data for bond angles, torsional strain, and packing interactions. For example, monoclinic systems (space group C2/c) are common for related thioether derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

Contradictions often arise in spectroscopic assignments or conformational analyses. Strategies include:

  • Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
  • High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks.
  • Dynamic NMR : Investigates rotational barriers in thioether linkages at variable temperatures .

Q. What mechanistic insights exist for the thioether bond formation in this compound?

The reaction likely proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic carbon adjacent to the methylamine group. Computational studies (e.g., transition state modeling with QM/MM methods) can reveal steric effects from the 4-methylphenyl group. Solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. NaOH) significantly influence reaction rates and byproduct formation .

Q. How should crystallographic twinning or disorder be addressed during structure refinement?

For twinned crystals, use SHELXL’s TWIN/BASF commands to model domains. For disorder, apply PART/SUMP constraints and refine occupancy ratios. High-resolution data (≤ 0.8 Å) improves accuracy. Validate refinement with R-factor convergence (< 0.05) and residual electron density maps .

Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Predict binding affinities to receptors (e.g., monoamine transporters).
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

Methodological Guidelines

Q. How to design a stability study under varying pH and temperature conditions?

  • Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C.
  • Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 7, 14, and 30 days.
  • Identify degradation products using LC-HRMS and compare with synthetic standards .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Protection/deprotection : Use Boc groups for amines to prevent side reactions.
  • Flow chemistry : Enhances reproducibility in exothermic steps (e.g., thiol addition).
  • Catalytic optimization : Test Pd/C or Ni catalysts for hydrogenation steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-2-[(4-methylphenyl)thio]ethanamine
Reactant of Route 2
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N-Methyl-2-[(4-methylphenyl)thio]ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.